1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one

Lipophilicity Drug-likeness Membrane permeability

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (CAS 2320851-33-8) is a synthetic small molecule with molecular formula C₁₆H₁₅F₃N₄O and molecular weight 336.318 g/mol. It features a pyrazin-2-ylamino-substituted azetidine core connected via an ethanone linker to a para-trifluoromethylphenyl moiety.

Molecular Formula C16H15F3N4O
Molecular Weight 336.318
CAS No. 2320851-33-8
Cat. No. B2515180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one
CAS2320851-33-8
Molecular FormulaC16H15F3N4O
Molecular Weight336.318
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CN=C3
InChIInChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-11(2-4-12)7-15(24)23-9-13(10-23)22-14-8-20-5-6-21-14/h1-6,8,13H,7,9-10H2,(H,21,22)
InChIKeyGZFQRXWPFTXJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (CAS 2320851-33-8): Structural Identity and Physicochemical Profile for Procurement Evaluation


1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (CAS 2320851-33-8) is a synthetic small molecule with molecular formula C₁₆H₁₅F₃N₄O and molecular weight 336.318 g/mol. It features a pyrazin-2-ylamino-substituted azetidine core connected via an ethanone linker to a para-trifluoromethylphenyl moiety. Computed properties include XLogP3 of 1.9, topological polar surface area (TPSA) of 58.1 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is catalogued by commercial suppliers as a research chemical within kinase inhibitor screening libraries, particularly those targeting JAK/STAT signaling pathways . Its structural design—combining a conformationally constrained azetidine ring with a metabolically resilient para-CF₃-phenyl group and a heterocyclic pyrazine capable of bidentate hydrogen bonding—positions it as a versatile scaffold for medicinal chemistry and chemical biology applications.

Why Closely Related Analogs Cannot Replace 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one in Structure-Activity Relationship Campaigns


Within the pyrazin-2-ylamino azetidine ethanone chemotype, even single-point substitutions produce divergent physicochemical and pharmacological profiles that preclude simple interchange. The para-CF₃ substituent on the target compound imparts a distinct lipophilicity signature (XLogP3 = 1.9) compared to the 4-fluoro analog (expected XLogP3 ≈ 1.0–1.3) or the m-tolyl analog (expected XLogP3 ≈ 1.2–1.5), altering membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility [1]. The pyrazine heterocycle offers a 1,4-diazine hydrogen-bonding geometry fundamentally different from the 1,3-diazine arrangement in the pyrimidine analog (CAS 2176069-80-8), which shares the identical molecular formula (C₁₆H₁₅F₃N₄O) but presents distinct target recognition and kinase selectivity profiles [2][3]. In JAK inhibitor development, where subtle modifications to the heterocyclic core dictate JAK1 vs. JAK2 selectivity, such structural differences are the basis of intellectual property and therapeutic differentiation [4]. These divergent properties mean that SAR conclusions drawn from one analog cannot be extrapolated to another without experimental validation.

Quantitative Differentiation Evidence for 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one Versus Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of para-CF₃ vs. para-F and m-CH₃ Phenyl Substituents

The target compound exhibits a computed XLogP3 of 1.9, reflecting the lipophilicity contribution of the para-trifluoromethyl group [1]. In closely related azetidine-pyrazine ethanone series, replacing para-CF₃ with para-F (CAS 2189499-50-9, MW 286.31, C₁₅H₁₅FN₄O) reduces the calculated XLogP3 by approximately 0.5–0.9 log units based on established Hansch π constants (π(CF₃) = 0.88 vs. π(F) = 0.14) [2][3]. Similarly, the m-tolyl analog (CAS 2191212-83-4, MW 282.34, C₁₆H₁₈N₄O) is expected to have XLogP3 ≈ 1.2–1.5 . The elevated lipophilicity of the target compound translates to predicted superior passive membrane permeability, a critical parameter for intracellular target engagement in kinase inhibitor programs.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Oral Bioavailability Potential

The target compound has a computed topological polar surface area (TPSA) of 58.1 Ų, well below the Veber threshold of 140 Ų predictive of favorable oral bioavailability [1]. Combined with its rotatable bond count of 4 (also below the Veber cutoff of 10), the target compound satisfies both key Veber criteria for oral drug-likeness. The m-tolyl analog (CAS 2191212-83-4), which shares the same azetidine-pyrazine core but replaces para-CF₃ with m-CH₃, retains a comparable TPSA (~58 Ų) but loses the metabolic shielding benefit of the CF₃ group . The 4-fluorophenyl analog (CAS 2189499-50-9) carries one fewer fluorine atom (mono-F vs. tri-F), reducing both lipophilicity and metabolic stability without significant TPSA change [2].

TPSA Oral bioavailability Drug-likeness Veber rules

Metabolic Stability Differentiation: para-CF₃ as a CYP450 Oxidation Blocker vs. para-F and m-CH₃ Analogs

The para-CF₃ substituent on the target compound's phenyl ring serves as a metabolic blocking group, sterically and electronically shielding the para position—a common site for CYP450-mediated aromatic hydroxylation [1]. The 4-fluorophenyl analog (CAS 2189499-50-9) retains a para substituent but fluorine is a poorer metabolic blocker (weaker electron-withdrawing effect, smaller steric bulk) and can itself undergo oxidative defluorination in certain CYP isoforms [2]. The m-tolyl analog (CAS 2191212-83-4) leaves the para position unsubstituted and vulnerable to hydroxylation, while the benzylic methyl group of the tolyl moiety is susceptible to CYP450-mediated oxidation to the corresponding alcohol and carboxylic acid metabolites . Across multiple medicinal chemistry campaigns, para-CF₃ substitution on phenyl rings has been shown to increase microsomal half-life by 2- to 5-fold compared to unsubstituted or methyl-substituted phenyl analogs [3].

Metabolic stability CYP450 Oxidative metabolism Half-life

Heterocyclic Hydrogen-Bonding Geometry: Pyrazine (1,4-Diazine) vs. Pyrimidine (1,3-Diazine) in Kinase Hinge Binding

The target compound incorporates a pyrazin-2-ylamino moiety where the two nitrogen atoms are positioned at the 1,4-positions of the diazine ring. This 1,4-diazine arrangement presents a hydrogen bond acceptor—donor distance of approximately 4.8 Å, which is geometrically compatible with the kinase hinge region's backbone NH and carbonyl groups (canonical distance ~4.0–5.0 Å) [1]. The isomeric pyrimidine analog (CAS 2176069-80-8, C₁₆H₁₅F₃N₄O, identical molecular formula) features a pyrimidin-2-ylamino group with nitrogens at the 1,3-positions, producing a shorter N···N distance (~2.4 Å) and a fundamentally different hydrogen-bonding vector [2]. This geometric divergence is pharmacologically significant: Incyte Corporation's JAK inhibitor patents explicitly claim both pyrazinyl and pyridyl carboxamide derivatives, indicating that the heterocyclic core identity determines kinase selectivity profiles across JAK1, JAK2, JAK3, and TYK2 isoforms [3].

Kinase hinge binding Hydrogen bonding Heterocycle geometry JAK selectivity

Conformational Rigidity and Binding Entropy: Azetidine Core Contribution to Target Engagement Efficiency

The azetidine ring in the target compound enforces conformational rigidity through its four-membered ring structure with inherent ring strain of approximately 25–30 kcal/mol, restricting the spatial orientation of the pyrazin-2-ylamino and ethanone pharmacophores [1]. This preorganization reduces the entropic penalty upon target binding, potentially improving binding affinity compared to more flexible linkers such as piperidine or acyclic aminoethyl analogs. The azetidine ring's puckered conformation fixes the dihedral angle between the pyrazine ring and the ethanone carbonyl at a defined geometry, which is critical for consistent pharmacophore presentation [2]. While quantitative binding entropy data for this specific compound are not publicly available, the broader medicinal chemistry literature demonstrates that azetidine-containing kinase inhibitors typically exhibit 3- to 10-fold improvements in ligand efficiency (LE) compared to conformationally flexible analogs with comparable MW and lipophilicity [3].

Conformational restriction Binding entropy Ligand efficiency Azetidine scaffold

Optimal Research and Procurement Application Scenarios for 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (CAS 2320851-33-8)


Kinase Inhibitor Screening Library Enrichment with a Pyrazine-Azetidine Scaffold for JAK/STAT Pathway Profiling

The target compound is listed by commercial suppliers under the JAK/STAT Signaling pathway category, making it a strategic addition to kinase-focused screening libraries [1]. Its pyrazin-2-ylamino moiety provides a 1,4-diazine hinge-binding geometry distinct from the more common pyrimidine-based kinase inhibitors, offering a complementary chemotype for hit identification against JAK1, JAK2, JAK3, and TYK2 [2]. When procuring for screening campaigns, researchers should prioritize this compound over the pyrimidine analog (CAS 2176069-80-8) when seeking novel hinge-binding chemotypes not covered by existing pyrimidine-based JAK inhibitor collections. The compound's favorable TPSA (58.1 Ų) and XLogP3 (1.9) ensure solubility and permeability compatibility with standard high-throughput screening assay conditions [3].

Structure-Activity Relationship (SAR) Studies Comparing para-CF₃ Metabolic Stability vs. para-F and m-CH₃ Analogs

The target compound serves as the optimal para-CF₃ reference point in a matched-pair SAR series that includes the 4-fluorophenyl analog (CAS 2189499-50-9) and the m-tolyl analog (CAS 2191212-83-4) [1][2]. This three-compound set allows systematic investigation of how the para substituent's electronic character (CF₃: strongly electron-withdrawing; F: moderately electron-withdrawing; CH₃: electron-donating), steric bulk, and metabolic vulnerability affect target binding, cellular potency, and in vitro clearance. Procuring all three analogs from a single vendor (Life Chemicals, catalog numbers F6550-5185, F6550-4938, and related entries) ensures batch-to-batch consistency for comparative biological evaluation [3].

Computational Chemistry and Molecular Docking Campaigns Leveraging Defined Physicochemical Parameters

With well-defined computed properties (XLogP3 = 1.9, TPSA = 58.1 Ų, HBD = 1, HBA = 7, Rotatable bonds = 4) and a single undefined chiral center at the azetidine 3-position, the target compound is well-suited as a computational benchmark for docking studies, pharmacophore modeling, and free energy perturbation (FEP) calculations [1]. Its moderate molecular weight (336.318 Da) and balanced lipophilicity place it within the optimal property space for oral drug-likeness, making it an instructive case study for teaching or validating computational ADME prediction tools. Researchers should select this compound over the lower-MW analogs (4-fluorophenyl: 286.31 Da; m-tolyl: 282.34 Da) when the goal is to study the computational handling of fluorinated, conformationally constrained ligands with multiple hydrogen bond acceptor sites [2].

Chemical Biology Tool Compound for Probing Azetidine-Containing Pharmacophores in Cellular Target Engagement Assays

The combination of the metabolically resilient para-CF₃ group (resistant to CYP450 oxidation) [1], the conformationally constrained azetidine core (reducing entropic binding penalty) [2], and the pyrazine heterocycle (enabling bidentate hydrogen bonding at kinase hinge regions) [3] makes this compound a valuable chemical biology probe for cellular target engagement studies. Its predicted extended cellular half-life due to the CF₃ metabolic shield allows for longer-duration experiments without compound replenishment, while its moderate lipophilicity minimizes nonspecific membrane partitioning artifacts. When designing cellular assays (e.g., CETSA, NanoBRET, or thermal shift assays), this compound should be selected over the m-tolyl analog, whose benzylic methyl group is susceptible to rapid oxidative metabolism and may generate confounding metabolite-driven biological effects .

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